REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-])=O.[OH-:14].[Na+].Cl>[Zn]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[C:5]([S:10]([OH:12])(=[O:11])=[O:14])[CH:6]=2)=[CH:6][C:5]=1[S:10]([OH:12])(=[O:14])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
113.75 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL flask equipped with mechanical stirrer, condenser, addition funnel
|
Type
|
CUSTOM
|
Details
|
a dark red/brown solution resulted
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
warmed to 40° C
|
Type
|
TEMPERATURE
|
Details
|
vigorous reflux
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 90° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
The zinc salts were washed several times with water yielding 850 mL of an orange/brown filtrate
|
Type
|
CUSTOM
|
Details
|
The filtrate was immediately transferred to a 2 L flask
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, condenser, addition funnel, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (250 mL) was added dropwise
|
Type
|
CUSTOM
|
Details
|
A light yellow precipitate formed
|
Type
|
CUSTOM
|
Details
|
leaving a clear yellow supernatant (pH=7)
|
Type
|
ADDITION
|
Details
|
Further addition of acid
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
had risen to 45° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at ambient temperature
|
Type
|
CUSTOM
|
Details
|
yielding a cake which
|
Type
|
CUSTOM
|
Details
|
The product was purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving it in 150 mL of hot water containing 13.5 mL of 5M sodium hydroxide
|
Type
|
ADDITION
|
Details
|
Concentrated HCl (15 mL) was then slowly added
|
Type
|
FILTRATION
|
Details
|
Vacuum filtration
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum oven at ambient temperature
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)C1=CC(=C(C=C1)N)S(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.07 g | |
YIELD: PERCENTYIELD | 28.6% | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |